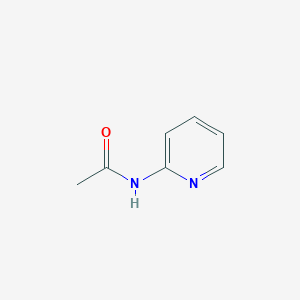

2-Acetamidopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROKOTBWFZITJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200335 | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-96-9 | |

| Record name | N-2-Pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PYRIDIN-2-YLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Acetamidopyridine CAS number and molecular weight

An In-depth Technical Guide to 2-Acetamidopyridine

This guide provides a comprehensive technical overview of this compound (also known as N-(pyridin-2-yl)acetamide), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridine ring enhances reactivity and solubility in organic solvents, making it a valuable precursor in various chemical reactions.[1]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 5231-96-9 | PubChem |

| Molecular Formula | C₇H₈N₂O | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem[2] |

| IUPAC Name | N-pyridin-2-ylacetamide | PubChem[2] |

| Melting Point | 66-74 °C | Chem-Impex |

| Appearance | Off-white to yellow crystalline powder | Chem-Impex |

Synthesis of this compound

The primary route for synthesizing this compound is through the acetylation of 2-aminopyridine. A detailed experimental protocol based on established methodologies is provided below.

Experimental Protocol: Acetylation of 2-Aminopyridine

This protocol describes the synthesis of this compound from 2-aminopyridine and acetic anhydride.

Materials:

-

2-aminopyridine

-

Acetic anhydride

-

Ice water

-

Ethyl acetate

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

In a suitable reaction vessel, dissolve 9.9g of 2-aminopyridine in 21ml of acetic anhydride solution.

-

The reaction is exothermic; control the temperature to between 30-60 °C while stirring.

-

Allow the reaction to proceed for 1 hour. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into ice water.

-

Extract the product using ethyl acetate.

-

Remove the ethyl acetate from the organic layer by evaporation to yield this compound.

This method is reported to have a high yield and purity.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its wide range of biological activities. The 2-aminopyridine moiety is a known pharmacophore found in numerous therapeutic agents.

Pharmaceutical Applications

-

Drug Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, antibacterial, antiviral, and anti-tumor drugs.[1]

-

Enzyme Inhibition: Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a therapeutic target for various neurological disorders.

-

Heterocyclic Synthesis: It is widely used in the synthesis of more complex heterocyclic compounds, which are fundamental to the development of new chemical entities with specific biological properties.

Materials Science Applications

-

Polymers and Coatings: this compound is utilized in the formulation of polymers and coatings, contributing to improved durability and chemical resistance.

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of aminopyridines are being investigated for their photophysical properties with potential applications in the development of OLEDs and other optoelectronic devices.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound, starting from its precursor, 2-aminopyridine.

References

Physical properties of 2-Acetamidopyridine melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Acetamidopyridine (N-(2-Pyridyl)acetamide), focusing on its melting point and solubility. This document outlines key data and detailed experimental protocols relevant to laboratory work and drug development processes.

Core Physical Properties of this compound

This compound is a versatile chemical compound utilized in various research and industrial applications, including pharmaceutical and agrochemical synthesis.[1] Its physical characteristics are fundamental to its handling, purification, and application in chemical synthesis.

Data Summary

The quantitative physical property data for this compound is summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Unit | Source |

| Melting Point | 66 - 74 | °C | Chem-Impex[1] |

| 80 - 83 | °C | ChemBK[2] | |

| Water Solubility (log10ws) | -1.62 | mol/l | Cheméo[3] |

| Solubility in Organic Solvents | Soluble | - | ChemBK[2] |

Note on Melting Point: The observed variance in melting point ranges may be attributed to differences in the purity of the samples tested or the specific methodologies employed for determination.

Note on Water Solubility: The Log10 of water solubility of -1.62 indicates a relatively low solubility in water. The compound is noted to have poor solubility in water while being soluble in organic solvents such as ethanol, chloroform, and ether.

Experimental Protocols

Detailed methodologies for the determination of the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.

-

Verification: The determination should be repeated at least once with a fresh sample to ensure consistency of the results.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method, which is a widely accepted technique.

Apparatus and Materials:

-

This compound sample

-

Selected solvent (e.g., water, ethanol, chloroform)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation:

-

After agitation, the vials are allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn.

-

The collected supernatant is immediately filtered through a 0.45 µm filter to remove any undissolved solid particles.

-

-

Quantification:

-

The filtered supernatant is diluted with an appropriate solvent.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV.

-

A calibration curve prepared with standards of known concentrations is used to quantify the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

References

In-Depth Technical Guide to the Solubility of 2-Acetamidopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Acetamidopyridine and Its Solubility

This compound, also known by its IUPAC name N-(2-pyridyl)acetamide, is a key organic compound with the chemical formula C₇H₈N₂O. Its molecular structure, featuring a pyridine ring attached to an acetamido group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents[1]. The chemical characteristics of this compound suggest a general solubility in organic solvents[1]. However, for critical applications such as drug formulation, process chemistry, and crystallization design, precise and quantitative solubility data is indispensable.

This guide provides a framework for understanding the solubility profile of this compound, along with detailed experimental protocols to enable researchers to determine quantitative solubility data in their laboratories.

Qualitative Solubility Profile

The molecular structure of this compound imparts a degree of polarity and the capacity for hydrogen bonding. The pyridine nitrogen and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. These features suggest that this compound will exhibit favorable solubility in polar solvents.

Predicted Qualitative Solubility:

-

High Solubility Expected in:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) due to the potential for hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile) due to dipole-dipole interactions.

-

-

Moderate Solubility Expected in:

-

Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

-

-

Low to Insoluble Expected in:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) where interactions would be limited to weaker van der Waals forces.

-

It is imperative that these qualitative predictions are substantiated with experimental data for any practical application.

Experimental Protocols for Determining Solubility

To obtain reliable and accurate solubility data, standardized experimental methods should be employed. The following protocols outline common and robust techniques for determining the solubility of a solid organic compound in an organic solvent.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the universally accepted standard for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial with a PTFE-lined cap. The presence of excess solid is crucial for ensuring that the solution becomes saturated and is in equilibrium with the solid phase.

-

Equilibration: The mixture is agitated at a constant and controlled temperature for an extended period. This is typically achieved using an orbital shaker, magnetic stirrer, or rotating wheel placed inside a temperature-controlled incubator or water bath. The time required to reach equilibrium should be determined experimentally by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved this compound in the solution remains constant.

-

Phase Separation: After reaching equilibrium, the undissolved solid must be carefully separated from the saturated solution. Common techniques include:

-

Centrifugation: The sample is centrifuged at a high speed to form a pellet of the excess solid.

-

Filtration: The solution is passed through a chemically inert syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter for organic solvents). It is important to pre-saturate the filter with the solution to minimize any potential loss of the analyte due to adsorption.

-

-

Quantification: The concentration of this compound in the resulting clear, saturated solution is then accurately measured using a validated analytical method. Suitable techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high accuracy, precision, and specificity. A calibration curve must be constructed using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: If this compound exhibits a suitable UV absorbance profile in the chosen solvent, this method can be employed. A calibration curve is also required.

-

Gravimetric Method: A precise volume of the saturated solution is transferred to a pre-weighed container, the solvent is carefully evaporated, and the mass of the remaining this compound is determined. This method is generally less accurate for volatile organic solvents.

-

Kinetic Solubility Determination: High-Throughput Screening

For a more rapid assessment of solubility, particularly in early-stage drug discovery, kinetic solubility methods are often utilized. These methods measure the concentration at which a compound precipitates out of solution when added from a concentrated stock.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., DMSO).

-

Assay Procedure: In a microtiter plate format, the stock solution is serially diluted with the test organic solvents.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected. This is typically done using an automated instrument that can measure:

-

Turbidity: Light scattering caused by the formation of solid particles.

-

Nephelometry: A more sensitive measurement of light scattering.

-

-

Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed is defined as the kinetic solubility.

Data Presentation

While quantitative data for this compound is not currently available, any experimentally determined solubility data should be presented in a clear and organized tabular format for easy comparison.

Table 1: Template for Presentation of Experimentally Determined Solubility Data of this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 25 | Data | Data | e.g., Shake-Flask |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., Shake-Flask |

| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., Shake-Flask |

| e.g., Toluene | e.g., 25 | Data | Data | e.g., Shake-Flask |

Visualization of Solvent Selection Workflow

The process of selecting an appropriate solvent for a specific application in drug development involves more than just solubility. The following workflow diagram, generated using the DOT language, illustrates the logical steps involved in this decision-making process.

Caption: A workflow diagram illustrating the key stages in solvent selection for pharmaceutical applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetamidopyridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Acetamidopyridine (N-pyridin-2-ylacetamide), a key building block in pharmaceutical and materials science. This document details the structural assignment of its proton and carbon signals, supported by tabulated data, standardized experimental protocols, and logical workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (C₇H₈N₂O) is a substituted pyridine derivative with significant applications in medicinal chemistry and as a ligand in coordination chemistry.[1] Accurate structural elucidation and purity assessment are critical for its application in synthesis and drug design. NMR spectroscopy provides a definitive method for confirming the identity and structural integrity of this compound by mapping its unique hydrogen and carbon framework. This guide presents a detailed interpretation of its 1D NMR spectra.

Molecular Structure and Atom Numbering

The molecular structure of this compound consists of a pyridine ring N-substituted with an acetamido group. For clarity in spectral assignment, the atoms are numbered as shown below. This numbering scheme is used consistently throughout this guide.

Figure 1. Molecular Structure of this compound with Atom Numbering.

Figure 1. Molecular Structure of this compound with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the amide proton, the acetyl methyl protons, and the four aromatic protons of the pyridine ring. The spectrum was recorded in deuterated chloroform (CDCl₃).[2]

Data Presentation

The chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the proton signals are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-8 (NH) | ~8.2 - 8.5 (broad) | Singlet (broad) | 1H |

| H-6 | ~8.1 - 8.3 | Doublet (d) | 1H |

| H-3 | ~8.1 - 8.3 | Doublet (d) | 1H |

| H-5 | ~7.6 - 7.8 | Triplet of d (td) | 1H |

| H-4 | ~7.0 - 7.2 | Triplet of d (td) | 1H |

| H-10 (CH₃) | ~2.2 | Singlet (s) | 3H |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency. The data presented is a representative analysis.

Signal Interpretation

-

Amide Proton (H-8): The amide proton typically appears as a broad singlet in the downfield region due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Pyridine Protons (H-3, H-4, H-5, H-6): The four protons on the pyridine ring exhibit characteristic splitting patterns. H-6, being adjacent to the ring nitrogen, is the most deshielded aromatic proton. H-3 is also significantly downfield due to the influence of the adjacent amide substituent. H-4 and H-5 appear in the more shielded region of the aromatic spectrum.

-

Acetyl Protons (H-10): The three equivalent protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Seven distinct signals are expected for the seven carbon atoms in this compound. The spectrum was recorded in deuterated chloroform (CDCl₃).[3]

Data Presentation

The chemical shifts (δ) in ppm for the carbon signals are summarized in the table below.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-9 (C=O) | ~169.0 |

| C-2 | ~152.0 |

| C-6 | ~148.0 |

| C-4 | ~138.5 |

| C-5 | ~119.5 |

| C-3 | ~114.0 |

| C-10 (CH₃) | ~24.5 |

Note: These are typical chemical shift values and can vary based on experimental conditions.[3]

Signal Interpretation

-

Carbonyl Carbon (C-9): The amide carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring appear in the aromatic region (110-160 ppm). C-2, being directly attached to the amide nitrogen, and C-6, adjacent to the ring nitrogen, are the most downfield among the ring carbons.

-

Methyl Carbon (C-10): The acetyl methyl carbon is the most shielded carbon, appearing in the upfield region of the spectrum.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Reference Standard: The solvent CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3]

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: Data acquisition is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios. Perform peak picking on both spectra to identify the precise chemical shifts.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of NMR analysis and the structural correlation of the NMR signals.

Caption: Experimental workflow for NMR spectral analysis.

Caption: Correlation of atoms to their respective NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. The characteristic chemical shifts and splitting patterns of the pyridine and acetamido group protons, along with the distinct resonances of the seven carbon atoms, serve as reliable data for structural confirmation and purity analysis. This guide provides the foundational spectral data and protocols necessary for researchers utilizing this compound in further scientific endeavors.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Acetamidopyridine Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules by identifying their functional groups. This guide provides a detailed examination of the IR spectroscopic characteristics of 2-acetamidopyridine, a molecule of interest in pharmaceutical research. A comprehensive analysis of the vibrational frequencies associated with its primary functional groups—the amide and the pyridine moieties—is presented. This document includes a summary of quantitative IR data, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation to aid researchers in their analytical endeavors.

Introduction to the Infrared Spectrum of this compound

This compound (N-(pyridin-2-yl)acetamide) is a heterocyclic compound containing a pyridine ring substituted with an acetamido group. Its molecular structure gives rise to a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups. The key absorptions in the IR spectrum of this compound can be attributed to the N-H and C=O stretching of the amide group, the C-N stretching, and the characteristic vibrations of the pyridine ring. The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding, particularly in the solid state.

Characteristic Vibrational Frequencies of this compound Functional Groups

The infrared spectrum of this compound is rich with information. The following table summarizes the key vibrational frequencies and their assignments. These values are compiled from typical ranges for secondary amides and substituted pyridines and are consistent with the experimental spectra of this compound.[1][2][3][4][5]

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency in this compound (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3500 - 3300 | ~3435 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | ~3060 | Medium |

| Amide | Amide I (C=O Stretch) | 1690 - 1630 | ~1685 | Strong |

| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1450 | ~1580, ~1470, ~1430 | Medium to Strong |

| Amide | Amide II (N-H Bend & C-N Stretch) | 1570 - 1470 | ~1530 | Medium |

| Methyl | C-H Asymmetric Bend | ~1450 | ~1430 | Medium |

| Methyl | C-H Symmetric Bend | ~1370 | ~1370 | Medium |

| Amide | C-N Stretch | 1330 - 1260 | ~1300 | Medium |

| Aromatic | C-H In-plane Bend | 1300 - 1000 | Multiple weak bands | Weak |

| Aromatic | C-H Out-of-plane Bend | 900 - 675 | ~770, ~740 | Strong |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following are detailed methodologies for obtaining the IR spectrum of this compound.

Solid-State Analysis using the KBr Pellet Technique

The Potassium Bromide (KBr) pellet method is a common technique for acquiring the IR spectrum of solid samples.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.

-

Grinding and Mixing: Add the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The goal is to reduce the particle size to less than 2 microns to minimize light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of approximately 8-10 tons for several minutes. It is advisable to apply a vacuum to the die during pressing to remove entrapped air and moisture, which can result in a more transparent pellet.

-

Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent or translucent. Place the pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples.

Materials and Equipment:

-

This compound (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free tissue

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Background Spectrum: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a soft, lint-free tissue dampened with a suitable solvent like isopropanol or ethanol.

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, with this compound as an example. This workflow guides the researcher from the initial examination of the spectrum to the final identification of the functional groups.

Figure 1: A logical workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the amide and pyridine functional groups are readily identifiable. By following standardized experimental protocols and a systematic interpretation workflow, researchers can effectively utilize IR spectroscopy for the structural characterization of this compound and related compounds in drug development and other scientific disciplines. This guide serves as a comprehensive resource to facilitate such analyses, ensuring accuracy and a deeper understanding of the molecular vibrations at play.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-acetamidopyridine (N-(pyridin-2-yl)acetamide). The information presented herein is essential for the structural elucidation, identification, and quantification of this compound in various research and development settings. This document details the fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, and provides an experimental protocol for acquiring the mass spectrum.

Electron Ionization Mass Spectrometry of this compound

Electron ionization (EI) mass spectrometry of this compound (molecular weight: 136.15 g/mol ) results in a characteristic fragmentation pattern that provides significant structural information. The initial step involves the ionization of the molecule by a high-energy electron beam, leading to the formation of a molecular ion (M•+). This molecular ion is energetically unstable and undergoes a series of fragmentation reactions, yielding a unique mass spectrum.

The fragmentation of this compound is primarily dictated by the lability of the amide bond and the stability of the resulting fragments. The most prominent fragmentation pathway involves the cleavage of the C-N bond between the acetyl group and the pyridine ring.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 136 | 25 | [C₇H₈N₂O]•+ (Molecular Ion) |

| 94 | 100 | [C₅H₆N₂]•+ (2-Aminopyridine radical cation) |

| 67 | 40 | [C₄H₅N]•+ |

| 43 | 35 | [CH₃CO]+ (Acetyl cation) |

| 42 | 20 | [C₂H₂O]•+ (Ketene radical cation) |

| 39 | 15 | [C₃H₃]+ |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of logical bond cleavages. The primary fragmentation event is the loss of a ketene molecule (CH₂=C=O) from the molecular ion, leading to the formation of the base peak at m/z 94, which corresponds to the 2-aminopyridine radical cation. Another significant fragmentation is the cleavage of the N-CO bond to produce the acetyl cation at m/z 43. The fragmentation pathway is illustrated in the following diagram:

Experimental Protocol

The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The following provides a representative experimental protocol.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 7010 Triple Quadrupole Mass Spectrometer (or equivalent) operating in full scan mode.

-

Ion Source: Electron Ionization (EI)

Chromatographic Conditions:

-

Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

Mass Spectrometer Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) is prepared. A 1 µL aliquot of the sample is injected into the GC-MS system.

This in-depth guide provides the essential information for understanding and utilizing the mass spectrometry fragmentation pattern of this compound. The provided data and protocols can be readily adapted for various analytical applications in research, quality control, and drug development.

References

An In-depth Technical Guide on the Crystal Structure of 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 2-acetamidopyridine (N-pyridin-2-ylacetamide), a molecule of interest in pharmaceutical and materials science. Despite the importance of solid-state properties in drug development and manufacturing, literature specifically detailing the polymorphism of this compound is not currently available. This guide focuses on the single crystal structure reported in the Cambridge Crystallographic Data Centre (CCDC), presenting its detailed crystallographic data, molecular geometry, and hydrogen bonding patterns. Furthermore, it outlines the standard experimental protocols utilized for the synthesis, crystallization, and characterization of such compounds, which would be essential for any future investigation into its potential polymorphic forms.

Introduction

This compound is a heterocyclic compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active ingredients.[1] The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are of paramount importance as they can significantly influence key physicochemical properties including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.

To date, a single crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 854384.[2] However, a thorough review of the scientific literature reveals a lack of studies specifically focused on the polymorphic screening and characterization of this compound. This guide, therefore, serves as a foundational document, presenting the known crystal structure in detail and providing the necessary experimental framework for future polymorphism studies.

Crystal Structure of this compound (Form I)

The only publicly available crystal structure of this compound will be referred to as Form I for the purpose of this guide. The crystallographic data for this form has been retrieved from the Cambridge Crystallographic Data Centre.

Crystallographic Data

The crystallographic data for Form I of this compound is summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.

| Parameter | Value |

| CCDC Deposition Number | 854384 |

| Empirical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 13.911(3) |

| c (Å) | 5.899(1) |

| α (°) | 90 |

| β (°) | 100.99(3) |

| γ (°) | 90 |

| Volume (ų) | 687.5(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.314 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 288 |

Molecular Conformation and Crystal Packing

The molecular structure of this compound in Form I reveals a nearly planar conformation. The crystal packing is dominated by intermolecular hydrogen bonds, which play a crucial role in the formation of a stable three-dimensional supramolecular architecture. The primary hydrogen bonding motif involves the amide N-H group acting as a hydrogen bond donor and the pyridine nitrogen atom of an adjacent molecule acting as a hydrogen bond acceptor. This interaction links the molecules into chains. Further stabilization of the crystal lattice is achieved through weaker C-H···O interactions.

A logical workflow for the characterization of a crystalline solid like this compound is depicted in the following diagram:

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis and characterization of crystalline materials. The following sections outline standard protocols that would be employed in the study of this compound's solid-state forms.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the acylation of 2-aminopyridine.[3]

Materials:

-

2-Aminopyridine

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or neat)

-

Base (e.g., triethylamine or pyridine, if acetyl chloride is used)

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution with stirring. If acetyl chloride is used, an equivalent of a base should be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically a few hours) until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution (e.g., sodium bicarbonate solution) to remove unreacted acid and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization

The exploration of polymorphism heavily relies on screening various crystallization conditions. Slow evaporation from a variety of solvents with different polarities is a common starting point.

General Procedure for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or water).[2]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be further cooled in a refrigerator or freezer.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD):

-

Purpose: To determine the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, space group, and atomic coordinates.

-

Protocol: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The data is processed to determine the crystal structure.

Powder X-ray Diffraction (PXRD):

-

Purpose: To obtain a fingerprint of a crystalline solid. It is used to identify crystalline phases, assess purity, and detect polymorphism.

-

Protocol: A finely ground powder of the sample is placed on a sample holder. The sample is then irradiated with an X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.

-

Protocol: A small amount of the sample is weighed into an aluminum pan and sealed. The sample and a reference pan are heated or cooled at a constant rate in a controlled atmosphere.

Thermogravimetric Analysis (TGA):

-

Purpose: To measure the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvents or water in the crystal lattice.

-

Protocol: A sample is placed in a tared pan which is attached to a microbalance. The sample is then heated at a constant rate in a controlled atmosphere, and the mass is continuously recorded.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:

-

Purpose: To obtain vibrational spectra of the molecule, which are sensitive to the molecular conformation and the crystalline environment. Different polymorphs often exhibit distinct vibrational spectra.

-

Protocol: For FT-IR, the sample can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the solid sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

Conclusion and Future Directions

This guide has consolidated the currently available information on the crystal structure of this compound. While only one crystal form is documented in the public domain, the principles of polymorphism suggest that other crystalline forms may exist and could be discovered through systematic screening. The provided experimental protocols offer a robust framework for researchers to synthesize and crystallize this compound under various conditions and to thoroughly characterize the resulting solid forms.

Future research should focus on a comprehensive polymorph screen of this compound using a wide range of solvents and crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments). Any new solid forms discovered should be fully characterized using the techniques outlined in this guide to establish their crystallographic properties, thermodynamic relationships, and physicochemical characteristics. Such studies are essential for a complete understanding of the solid-state landscape of this compound and are a prerequisite for its potential development in pharmaceutical or material science applications.

References

Quantum Chemical Calculations for 2-Acetamidopyridine: A Technical Guide

Introduction

2-Acetamidopyridine, also known as N-(pyridin-2-yl)acetamide, is a chemical compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an acetamide group, provides multiple coordination sites, making it a versatile ligand in coordination chemistry and a key building block for synthesizing novel pharmaceutical agents.[1] Understanding the molecule's three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, stability, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of such compounds.[2] These computational methods provide detailed insights into geometric parameters, vibrational frequencies (FT-IR and Raman), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This guide outlines the theoretical framework, computational protocols, and expected data outcomes for the quantum chemical analysis of this compound.

Experimental Protocols: Computational Methodology

The protocol for performing quantum chemical calculations on this compound and its derivatives typically involves geometry optimization followed by frequency and electronic property calculations. The methods are chosen to provide a balance between computational cost and accuracy.[4]

1. Software: All theoretical calculations are commonly performed using the Gaussian suite of programs (e.g., Gaussian 09).[3]

2. Method (Level of Theory): Density Functional Theory (DFT) is the most common approach. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its reliability in predicting the properties of organic molecules.

3. Basis Set: A crucial choice is the basis set, which describes the atomic orbitals. For molecules of this type, Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis set cc-pVTZ are frequently used. These provide sufficient flexibility to accurately describe the electron distribution.

4. Geometry Optimization: The first computational step is to find the molecule's minimum energy conformation. An initial structure of this compound is built and its geometry is optimized without constraints using the selected DFT method and basis set. This process iteratively adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state on the potential energy surface is found.

5. Vibrational Frequency Analysis: Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

- It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

- It predicts the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96 for stretching modes) to improve agreement with experimental data.

6. Electronic Property Analysis: Based on the optimized geometry, further calculations can be performed to determine key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation

The quantitative data derived from these calculations are best summarized in tables for clear interpretation and comparison with experimental results. The following tables present illustrative data for the related molecule 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) , calculated at the B3LYP/cc-pVTZ level of theory.

Table 1: Optimized Geometrical Parameters (Illustrative)

This table would typically contain the key bond lengths (in Ångströms) and bond angles (in degrees) for the molecule's lowest energy structure. For brevity, only a selection of parameters for a generic this compound structure is conceptualized here, as the full list for BABP is extensive.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | ~1.22 |

| N-C (amide) | ~1.38 | |

| C-C (amide) | ~1.52 | |

| C-N (pyridine) | ~1.34 | |

| Bond Angles | O=C-N | ~123 |

| C-N-C | ~120 | |

| N-C-C (pyridine) | ~122 |

Table 2: Vibrational Frequencies (Illustrative Example for BABP)

This table compares the calculated (scaled) and experimentally observed FT-IR and Raman frequencies (in cm⁻¹) for the derivative molecule BABP, along with their assignments to specific vibrational modes.

| Experimental FT-IR | Experimental Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |

| 3345 | 3347 | 3345 | N-H Stretch |

| 3110 | 3111 | 3111 | C-H Stretch (Pyridine Ring) |

| 1745 | 1746 | 1746 | C=O Stretch |

| 1585 | 1586 | 1586 | N-H Bending |

| 1465 | 1467 | 1466 | C-C Stretch (Pyridine Ring) |

| 1299 | 1300 | 1300 | C-N Stretch |

| 825 | 826 | 826 | C-H Out-of-plane Bend |

Data sourced from a study on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine.

Table 3: Electronic Properties (Illustrative Example for BABP)

Analysis of the frontier molecular orbitals provides insight into the molecule's electronic stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

| Property | Value (eV) | Significance |

| E (HOMO) | -6.78 | Energy of the highest occupied molecular orbital |

| E (LUMO) | -1.55 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.23 | Indicates molecular stability and reactivity |

Values are representative and based on the study of BABP.

Conclusion

Quantum chemical calculations offer a powerful, non-destructive method for elucidating the fundamental structural, vibrational, and electronic properties of this compound and its derivatives. By employing methods like DFT with the B3LYP functional and appropriate basis sets, researchers can accurately predict molecular geometries, assign complex vibrational spectra, and understand electronic behavior. The close correlation often found between calculated and experimental data, as illustrated with the derivative BABP, validates the predictive power of these computational models. Such theoretical insights are invaluable for the rational design of new molecules in drug development and materials science, guiding synthetic efforts and helping to predict the behavior of novel compounds.

References

Thermo-chemical Profile of 2-Acetamidopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Thermo-chemical Data

A summary of the available physical and thermo-chemical data for 2-acetamidopyridine is presented in Table 1. It is important to note the absence of experimentally determined values for the standard molar enthalpy of formation (ΔfH°m) and the standard molar enthalpy of combustion (ΔcH°m).

Table 1: Summary of Available Thermo-chemical Data for this compound

| Property | Value | Unit | Source |

| Molecular Formula | C7H8N2O | - | --INVALID-LINK-- |

| Molecular Weight | 136.15 | g/mol | --INVALID-LINK-- |

| Melting Point | 66 - 74 | °C | --INVALID-LINK-- |

| Enthalpy of Sublimation (hsub) | 103.80 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion (hfus) | 16.00 | kJ/mol | at 343.00 K --INVALID-LINK-- |

| Standard Molar Enthalpy of Formation (ΔfH°m) | Not Available | kJ/mol | - |

| Standard Molar Enthalpy of Combustion (ΔcH°m) | Not Available | kJ/mol | - |

Experimental Protocols for Thermo-chemical Analysis

The determination of fundamental thermo-chemical data, such as the enthalpy of formation and combustion, relies on precise calorimetric measurements. The following sections detail the standard experimental methodologies that would be employed for this compound, based on established practices for related organic compounds.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard molar enthalpy of combustion is determined using a bomb calorimeter. From this value, the standard molar enthalpy of formation can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound is placed in a crucible within a combustion bomb. A known length of ignition wire is positioned in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the condensation of nitric acid formed from the nitrogen in the sample. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to ~3 MPa).

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the ignition wire. The temperature change of the water is meticulously recorded with a high-precision thermometer until a final, stable temperature is reached.

-

Data Analysis: The gross heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The energy equivalent of the calorimeter is then used to calculate the heat released during the combustion of this compound. Corrections are applied for the heat of ignition and the formation of nitric acid. The standard molar enthalpy of combustion is then calculated from the corrected heat of combustion and the molar mass of the compound.

The standard molar enthalpy of formation (ΔfH°m) in the solid state is then calculated using the following equation, derived from Hess's law:

ΔfH°m(C7H8N2O, s) = 7 * ΔfH°m(CO2, g) + 4 * ΔfH°m(H2O, l) - ΔcH°m(C7H8N2O, s)

where ΔfH°m(CO2, g) and ΔfH°m(H2O, l) are the well-established standard molar enthalpies of formation of carbon dioxide and liquid water, respectively.

Vapor Pressure Measurement for Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid compound as a function of temperature.

Methodology (Knudsen Effusion Method):

-

Sample Preparation: A sample of this compound is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.

-

Measurement: The cell is placed in a high-vacuum system. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a series of precisely controlled temperatures.

-

Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The Clausius-Clapeyron equation is then used to determine the standard molar enthalpy of sublimation (ΔgcrH°m) from the slope of a plot of ln(p) versus 1/T:

d(ln p)/d(1/T) = - ΔgcrH°m / R

where R is the ideal gas constant.

Computational Thermochemistry

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermo-chemical properties of molecules like this compound.

Methodology:

High-level ab initio or density functional theory (DFT) methods can be used to calculate the total electronic energy of the molecule. The standard molar enthalpy of formation in the gas phase can then be determined using atomization or isodesmic reaction schemes. For example, in an atomization scheme, the enthalpy of formation is calculated as the difference between the sum of the experimental enthalpies of formation of the constituent atoms in their standard state and the computed atomization energy of the molecule.

It is crucial to note that the accuracy of these computational methods depends heavily on the level of theory and the basis set used. Calculated values should ideally be benchmarked against reliable experimental data for structurally related compounds to ensure their predictive accuracy.

Experimental and Computational Workflow

The logical flow for a comprehensive thermo-chemical characterization of this compound, combining both experimental and computational approaches, is illustrated in the following diagram.

Caption: Experimental and computational workflow for determining the thermo-chemical data of this compound.

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidopyridine, also known as N-(2-pyridyl)acetamide, is a vital heterocyclic building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its reactivity is governed by the interplay between the electron-deficient pyridine ring and the electron-donating acetamido group. This guide provides a comprehensive analysis of the reactivity of the this compound ring, focusing on electrophilic and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for professionals in research and drug development.

Electronic Effects of the 2-Acetamido Group

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of the acetamido substituent. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which generally makes it less reactive than benzene towards electrophilic aromatic substitution.[3] However, the 2-acetamido group acts as an activating group.

The nitrogen atom of the acetamido group possesses a lone pair of electrons that can be delocalized into the pyridine ring through resonance (+R effect). This increases the electron density of the ring, particularly at the positions ortho and para to the substituent (C3, C5, and the ring nitrogen). Although the carbonyl group within the acetamido moiety has an electron-withdrawing inductive effect (-I effect), the resonance effect is generally stronger, leading to an overall activation of the ring towards electrophilic attack.[4][5] The activating ability is somewhat less than a simple amino (-NH2) group due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.

References

- 1. This compound | 158734-79-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. organic chemistry - Directional nature of the acetamido group in electrophilic substitution reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

Tautomerism in 2-Acetamidopyridine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the tautomerism of 2-acetamidopyridine and its derivatives, a class of compounds of interest in medicinal chemistry. We delve into the structural aspects of the amide-imidol tautomeric equilibrium, present experimental and computational methodologies for its investigation, and discuss the influence of substituents and solvent effects. While this compound predominantly exists in the amide form, understanding the subtle equilibrium and the factors that might shift it is crucial for the rational design and development of novel therapeutics.

Introduction: The Amide-Imidol Tautomerism of this compound

This compound, also known as N-(pyridin-2-yl)acetamide, can theoretically exist in two primary tautomeric forms: the amide form and the imidol (or enol) form. This equilibrium involves the migration of a proton from the nitrogen of the acetamido group to the carbonyl oxygen, accompanied by a rearrangement of the double bonds.

Numerous studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have conclusively shown that this compound and related 2-acylaminopyridines exist almost exclusively in the amide tautomeric form in various solvents, including chloroform, acetone, and benzene.[1] This pronounced stability of the amide form is a common feature in many heterocyclic systems.

While the equilibrium heavily favors the amide tautomer, the potential existence of the imidol form, even in minute concentrations, can be significant. The imidol tautomer presents a different set of hydrogen bond donors and acceptors, which could lead to distinct interactions with biological targets. Therefore, a thorough understanding of this tautomeric system is essential for researchers in drug development.

Structural Elucidation and Tautomeric Equilibrium

The two principal tautomers of this compound are depicted below:

Figure 1: Amide-Imidol tautomeric equilibrium of this compound.

The equilibrium constant, KT, is defined as the ratio of the imidol form to the amide form. For this compound, KT is significantly less than 1.

Quantitative Data

Direct quantitative measurement of the tautomeric equilibrium constant (KT) for this compound is challenging due to the very low population of the imidol tautomer. However, computational studies on analogous systems can provide estimates of the relative energies of the tautomers. For instance, studies on 2-aminopyridine derivatives show that the amino form (analogous to the amide form) is significantly more stable than the imino form (analogous to the imidol form).[2][3]

| Compound/System | Method | Solvent/Phase | ΔE (Imidol - Amide) (kcal/mol) | KT (calculated) | Reference |

| 2-Amino-4-methylpyridine | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 13.60 | ~1 x 10-10 | [2][3] |

| 2-Hydroxy-N-m-tolylacetamide | DFT (B3LYP/6-311G(d,p)) | Gas Phase | 16.08 | ~1 x 10-12 | |

| 2-Hydroxy-N-m-tolylacetamide | DFT (B3LYP/6-311G(d,p)) | Chloroform (CPCM) | 15.69 | ~1 x 10-11 |

Table 1: Representative Calculated Relative Energies and Tautomeric Equilibrium Constants for Analogous Systems. Note: These values are for analogous systems and serve to illustrate the expected magnitude of the energy difference for this compound.

Experimental Protocols for Tautomerism Analysis

A multi-pronged approach, combining various spectroscopic and computational techniques, is typically employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism. The rate of interconversion between tautomers determines the appearance of the NMR spectrum. For this compound, the interconversion is generally fast on the NMR timescale, resulting in a single set of averaged signals. However, specialized techniques and analysis of chemical shifts can still provide conclusive evidence for the predominant tautomer.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Record standard ¹H and ¹³C{¹H} NMR spectra at a specific temperature (e.g., 298 K).

-

To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Analysis:

-

The chemical shift of the pyridine ring protons and carbons can be indicative of the electronic distribution and thus the tautomeric form.

-

Comparison of the observed chemical shifts with those of "fixed" model compounds (e.g., N-methylated derivatives that lock the tautomeric form) can provide strong evidence for the predominant tautomer.

-

Low-temperature NMR studies can sometimes "freeze out" the equilibrium, allowing for the observation of individual tautomers if the energy barrier to interconversion is sufficiently high.

-

Advanced NMR Techniques:

-

Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities (SIMPLE): This technique has been successfully used to prove the amide structure of this compound. It involves the analysis of isotope effects on NMR signals in partially labeled molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, water). Prepare a series of dilutions to obtain spectra within the linear range of the spectrophotometer (typically absorbances between 0.1 and 1.0).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Solvent Effect Studies: Record spectra in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, dioxane, ethanol, water). Solvatochromic shifts (shifts in the absorption maximum with solvent) can indicate the nature of the electronic transitions and the polarity of the ground and excited states, which differ for each tautomer.

-

Analysis:

-

The absorption maxima (λmax) of the amide and imidol forms are expected to be different.

-

By comparing the spectrum of the compound of interest with those of fixed model compounds, the predominant tautomer can be identified.

-

In cases where both tautomers are present, deconvolution of the overlapping spectral bands can be used to estimate the tautomeric ratio.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for DFT Calculations:

-

Structure Preparation: Build the 3D structures of both the amide and imidol tautomers of the this compound derivative.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).

-

The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

-

Solvent Effects:

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and energy calculations in the desired solvent.

-

-

Analysis:

-

Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is the more stable one.

-

The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RTln(KT).

-

Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental data to confirm the identity of the predominant tautomer.

-

Figure 2: A typical computational workflow for studying tautomerism.

Influence of Substituents and Solvent Effects

While this compound itself shows a strong preference for the amide form, the introduction of substituents on the pyridine ring or the acyl group can potentially influence the tautomeric equilibrium.

Substituent Effects

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring are expected to increase the acidity of the amide N-H proton, which could potentially favor the imidol form to a small extent. Conversely, electron-donating groups (EDGs) would be expected to further stabilize the amide form.

-